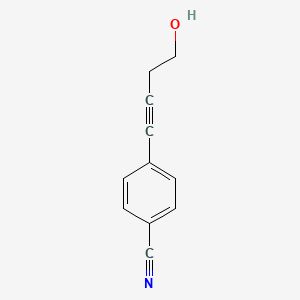
4-(4-Hydroxybut-1-yn-1-yl)benzonitrile
Übersicht
Beschreibung
4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, also known as TMB or 4-TMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a nitrile derivative of tyrosine, and it has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile is not fully understood, but it is believed to involve the formation of a stable radical intermediate. This radical intermediate is thought to be responsible for the compound's electrocatalytic activity and its fluorescence properties.
Biochemical and Physiological Effects:
4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. In addition, 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile in lab experiments is its well-established synthesis method and availability. This compound is readily available for purchase from chemical suppliers and can be synthesized in-house using standard techniques. In addition, 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has been extensively studied, and its properties are well-understood, making it an ideal candidate for scientific research.
One limitation of using 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile in lab experiments is its potential toxicity. Although this compound has been found to exhibit antioxidant properties, it can also generate reactive oxygen species under certain conditions, which can be harmful to cells. Therefore, caution should be exercised when working with 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, and appropriate safety protocols should be followed.
Zukünftige Richtungen
There are several future directions for the study of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile. One potential area of research is the development of new biosensors and fluorescent probes based on this compound. In addition, further studies are needed to fully understand the mechanism of action of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile and its potential applications in the field of medicine.
Another area of research is the synthesis of new derivatives of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile with improved properties. For example, the introduction of functional groups into the structure of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile could lead to compounds with enhanced electrocatalytic activity or fluorescence properties.
Conclusion:
In conclusion, 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, or 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied for its potential applications in biosensors, fluorescent probes, and medicine. Although 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has some limitations, it remains an important compound for scientific research, and its properties continue to be explored in future studies.
Wissenschaftliche Forschungsanwendungen
4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile is in the development of biosensors for the detection of hydrogen peroxide. This compound has been found to exhibit excellent electrocatalytic activity towards the oxidation of hydrogen peroxide, making it an ideal candidate for the development of biosensors.
In addition to its application in biosensors, 4-4-(4-Hydroxybut-1-yn-1-yl)benzonitrile has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species. This compound has been found to exhibit strong fluorescence in the presence of reactive oxygen species, making it a promising candidate for the development of fluorescent probes.
Eigenschaften
IUPAC Name |
4-(4-hydroxybut-1-ynyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-9-11-6-4-10(5-7-11)3-1-2-8-13/h4-7,13H,2,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOXFTPXOYXUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCCO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxybut-1-yn-1-yl)benzonitrile | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


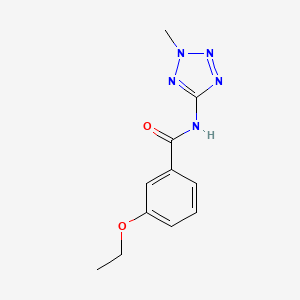
![4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3385892.png)


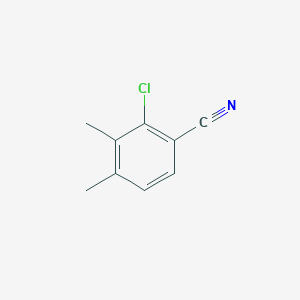
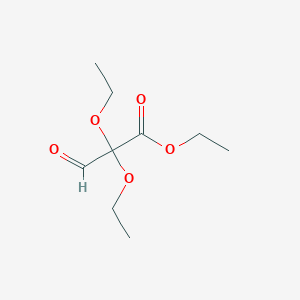
![1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one](/img/structure/B3385916.png)
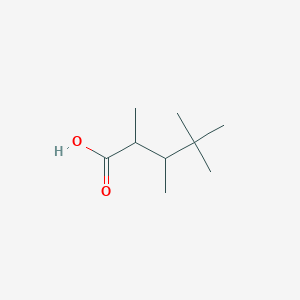
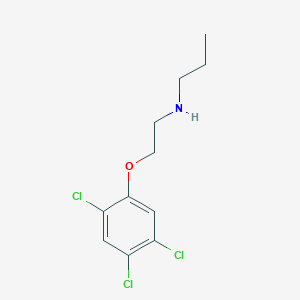
![3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3385933.png)
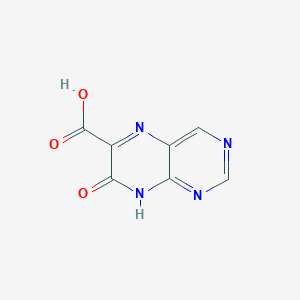

![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)
